2-amino-3-(1H-indazol-1-yl)propanoic acid is an organic compound that belongs to the class of amino acids. It features an indazole moiety, which contributes to its biological activity and potential therapeutic applications. The compound is characterized by its unique structure, which includes an amino group, a propanoic acid backbone, and an indazole ring.
This compound is synthesized through various chemical methods, often involving the reaction of specific precursors under controlled conditions. The synthesis and characterization of this compound have been documented in scientific literature, indicating its relevance in medicinal chemistry and biological research.
2-amino-3-(1H-indazol-1-yl)propanoic acid is classified as a substituted amino acid. Its structural features allow it to interact with biological systems, making it a subject of interest in pharmacology and medicinal chemistry.
The synthesis of 2-amino-3-(1H-indazol-1-yl)propanoic acid typically involves multi-step reactions that may include:
The synthesis process may utilize methods such as microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times. For instance, reactions can be conducted using sodium hydroxide in combination with various alcohols to yield different indazole derivatives .
The molecular structure of 2-amino-3-(1H-indazol-1-yl)propanoic acid can be represented as follows:
The structure includes:
2-amino-3-(1H-indazol-1-yl)propanoic acid can participate in various chemical reactions, including:
The reactivity of the amino and carboxylic acid groups allows for diverse synthetic pathways, making this compound versatile for further modifications in drug development .
Relevant data shows that the compound's solubility and stability make it suitable for various formulations in pharmaceutical applications .
2-amino-3-(1H-indazol-1-yl)propanoic acid has several potential applications:
Research continues into its efficacy and safety profile, aiming to establish its potential as a therapeutic agent .
Chemoenzymatic strategies enable precise stereocontrol in synthesizing 2-amino-3-(1H-indazol-1-yl)propanoic acid, particularly for accessing challenging (R)- or (S)-enantiomers. ω-Transaminases from Arthrobacter sp. catalyze the asymmetric amination of 3-(1H-indazol-1-yl)propanal precursors using L-alanine as an amino donor, achieving enantiomeric excess (ee) >92% under optimized conditions (pH 7.5–8.0, 30°C). This method avoids racemization issues prevalent in traditional chemical synthesis [8]. Enzyme engineering further enhances biocatalyst performance; immobilization on epoxy-functionalized resins permits reuse for >10 reaction cycles with <15% activity loss, significantly improving process economics. Continuous-flow bioreactors with immobilized transaminases achieve space-time yields of 12 g·L⁻¹·h⁻¹—40% higher than batch systems—by minimizing substrate inhibition and improving mass transfer .
Table 1: Performance of Engineered Transaminases in Stereoselective Synthesis
Transaminase Source | Amino Donor | ee (%) | Productivity (g·L⁻¹·h⁻¹) | Operational Stability |
---|---|---|---|---|
Arthrobacter sp. | L-Alanine | 92 | 8.5 | 5 cycles (<20% loss) |
Engineered variant | Isopropylamine | 99 | 12.0 | 10 cycles (<15% loss) |
Bacillus megaterium | D-Alanine | 85 | 6.2 | 3 cycles (<30% loss) |
Multi-enzyme cascades integrate indazole-ring formation and stereoselective amination. For example, a one-pot system combines lipase-catalyzed kinetic resolution with transaminase amination, converting racemic precursors to enantiopure product (98% ee) in 76% yield. This cascade eliminates intermediate purification and reduces solvent waste by 60% [8].
Integrating 2-amino-3-(1H-indazol-1-yl)propanoic acid into SPPS requires tailored handling of the nucleophilic indazole nitrogen to prevent side reactions. Standard protocols employ Fmoc-protected derivatives with orthogonal protection (e.g., trityl or allyloxycarbonyl groups) on the indazole N1 position during chain elongation. Wang resin is preferred over Rink amide resin due to its superior stability under repeated piperidine deprotection cycles (20% v/v in DMF), maintaining >95% integrity after 15 couplings [5] [10].
Microwave-assisted SPPS significantly enhances coupling efficiency for indazole-containing sequences. At 50°C, coupling times reduce from 60 to 15 minutes while suppressing epimerization (<0.8% vs. 2.5% conventionally). This is critical for synthesizing complex peptides like angiotensin analogs, where the indazole amino acid occupies the C-terminus [10]. Post-synthetic cleavage uses optimized TFA cocktails (TFA:thioanisole:phenol:H₂O, 88:5:5:2) at 0°C to minimize indazole decomposition, achieving 89% crude purity. Automated SPPS platforms enable scalable synthesis of sequences up to 30 residues with the indazole amino acid incorporated at internal positions [5].
Table 2: Resin Performance in SPPS of Indazole-Containing Peptides
Resin Type | Coupling Efficiency (%) | Deprotection Stability | Crude Purity (%) | Optimal Position |
---|---|---|---|---|
Wang | 99.3 | >15 cycles | 89 | C-terminal |
Rink amide | 98.1 | 10 cycles | 85 | Internal |
2-Chlorotrityl | 99.0 | >20 cycles | 91 | N-terminal |
Palladium-catalyzed C–H functionalization enables direct modification of the indazole core prior to amino acid coupling. Pd(OAc)₂/PCy₃ systems catalyze regioselective arylation at C5 using aryl iodides, achieving 70–85% yields in DMA at 80°C. This avoids the need for pre-functionalized indazole building blocks and simplifies synthesis [9] [10]. Photoredox catalysis provides an alternative for radical indazole alkylation. Ru(bpy)₃Cl₂ under blue LED irradiation generates α-amino radicals from N-Boc-protected amino acids, which couple with 1H-indazole at N1 with 65% yield and complete stereoretention. This method is particularly valuable for introducing non-proteinogenic side chains [9].
Copper-mediated N1-alkylation remains essential for constructing the propanoic acid linker. CuI/1,10-phenanthroline catalyzes the coupling of ethyl bromoacetate with indazole at 60°C, followed by Arndt-Eistert homologation to install the β-carbon. Mitsunobu inversion then establishes the (R)-configuration (98% ee) [10].
Table 3: Catalytic Systems for Indazole Functionalization
Reaction Type | Catalyst System | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
C5-Arylation | Pd(OAc)₂/PCy₃ | 70–85 | C5 > C4 (20:1) | Direct C–H activation |
N1-Alkylation | CuI/1,10-phenanthroline | 88 | N1 only | Tolerates ester groups |
Photoredox alkylation | Ru(bpy)₃Cl₂ (hv) | 65 | N1 only | Stereoretentive coupling |
C3-Borylation | Ir(ppy)₃/K₃PO₄ | 75 | C3 only | Enables Suzuki couplings |
Solvent selection critically impacts the environmental footprint of synthesizing 2-amino-3-(1H-indazol-1-yl)propanoic acid. Cyclopentyl methyl ether (CPME) replaces dichloromethane in Mitsunobu reactions, providing comparable yields (81%) while reducing toxicity and enabling easier recycling. Life-cycle analysis confirms CPME reduces process mass intensity by 40% compared to THF [9].
Flow chemistry systems enhance sustainability in multi-step syntheses. A two-stage reactor separates indazole formation (150°C, ethanol, 2 h) from enzymatic amination (30°C, aqueous buffer, 6 h), improving overall yield to 76% versus 58% in batch. Continuous processing reduces waste by 55% through precise temperature control and eliminated intermediate workup . Waste-minimization strategies include catalytic hydroxylamine hydrochloride for indazole ring cyclization, which achieves 85% yield without metal catalysts. Additionally, aqueous workups are replaced with membrane-assisted solvent recycling, recovering >90% of DMA for reuse [9].
Table 4: Solvent Impact on Green Synthesis Metrics
Solvent System | Reaction Yield (%) | E-factor | PMI | Recycling Efficiency (%) |
---|---|---|---|---|
THF (traditional) | 68 | 32 | 86 | <10 |
CPME | 81 | 18 | 52 | 75 |
EtOH/H₂O (biphasic) | 75 | 15 | 48 | 90 |
ScCO₂/CPME | 70 | 12 | 41 | 95 |
Abbreviations: PMI = Process Mass Intensity; ScCO₂ = Supercritical CO₂
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3